6-(Tert-butoxy)-1-chloroisoquinoline
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Overview
Description
6-(Tert-butoxy)-1-chloroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The tert-butoxy group attached to the sixth position and the chlorine atom at the first position of the isoquinoline ring make this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-1-chloroisoquinoline typically involves the introduction of the tert-butoxy group and the chlorine atom into the isoquinoline ring. One common method is the reaction of isoquinoline with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, to form the tert-butoxy group. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The isoquinoline ring can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted isoquinolines, oxidized derivatives, and reduced isoquinoline compounds.
Scientific Research Applications
6-(Tert-butoxy)-1-chloroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)-1-chloroisoquinoline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the chlorine atom can participate in nucleophilic substitution reactions. The isoquinoline ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butoxy)-1-chloropyridine: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
6-(Tert-butoxy)-1-chlorobenzene: Similar in structure but with a benzene ring instead of an isoquinoline ring.
6-(Tert-butoxy)-1-chloroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness
6-(Tert-butoxy)-1-chloroisoquinoline is unique due to the presence of both the tert-butoxy group and the chlorine atom on the isoquinoline ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H14ClNO |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-chloro-6-[(2-methylpropan-2-yl)oxy]isoquinoline |
InChI |
InChI=1S/C13H14ClNO/c1-13(2,3)16-10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3 |
InChI Key |
PQEAKIMPAGSEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
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